resorcinol chemical structure and properties
resorcinol chemical structure and properties
An In-Depth Technical Guide to Resorcinol: Structure, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
Resorcinol (1,3-dihydroxybenzene) is a highly versatile and pivotal aromatic compound with a rich history in synthetic chemistry and a broad spectrum of industrial and pharmaceutical applications. This technical guide provides an in-depth analysis of resorcinol's core chemical structure, physicochemical properties, and reactivity. We will explore its primary synthesis routes, key chemical transformations, and the mechanistic principles that govern its behavior. Furthermore, this document details its significant applications, ranging from its role as a crucial building block in the synthesis of pharmaceuticals and antiseptic agents to its use in the production of high-performance polymers and adhesives. Toxicological data and established analytical methodologies are also discussed to provide a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Resorcinol
Resorcinol, a benzenediol, is an organic compound that holds a position of considerable importance in both laboratory-scale synthesis and industrial manufacturing. Its two hydroxyl groups, positioned meta to each other on a benzene ring, confer a unique reactivity profile that makes it a valuable precursor for a wide array of chemical products. The electron-donating nature of the hydroxyl groups activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions. This inherent reactivity is the cornerstone of its utility, enabling its incorporation into complex molecular architectures. This guide serves as a comprehensive technical resource, bridging fundamental chemical principles with practical, field-proven applications.
Chemical Structure and Physicochemical Properties
The molecular structure of resorcinol is fundamental to its chemical behavior. Understanding its properties is critical for its effective application in research and development.
Molecular Structure
Resorcinol consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3. This meta-orientation is key to its distinct properties compared to its isomers, catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). The hydroxyl groups engage in resonance with the aromatic ring, increasing the electron density at the ortho and para positions (carbons 2, 4, and 6), thereby activating these sites for electrophilic attack.
Physicochemical Data
The key quantitative properties of resorcinol are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.
| Property | Value | Source |
| IUPAC Name | Benzene-1,3-diol | |
| CAS Number | 108-46-3 | |
| Molecular Formula | C₆H₆O₂ | |
| Molar Mass | 110.11 g/mol | |
| Appearance | White, crystalline solid (needles or flakes) | |
| Melting Point | 110 °C (230 °F; 383 K) | |
| Boiling Point | 277 °C (531 °F; 550 K) | |
| Solubility in Water | 1400 g/L at 20 °C | |
| Acidity (pKa) | pKa1 = 9.32, pKa2 = 11.06 | |
| Vapor Pressure | 1 Pa at 20 °C |
Table 1: Core Physicochemical Properties of Resorcinol.
The high solubility of resorcinol in water is attributed to the hydrogen bonding capacity of its two hydroxyl groups. Its acidic nature, indicated by the pKa values, is a crucial factor in its reactivity, particularly in condensation reactions.
Synthesis and Key Chemical Reactions
Resorcinol is produced industrially through several well-established methods, and its activated aromatic ring participates in a variety of important chemical reactions.
Industrial Synthesis: The Sulfonation-Alkali Fusion Route
The predominant commercial method for synthesizing resorcinol involves the sulfonation of benzene followed by alkali fusion. This process is a classic example of aromatic chemistry scaled for industrial production.
Experimental Protocol: Benzene Sulfonation and Alkali Fusion
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Sulfonation: Benzene is treated with fuming sulfuric acid (oleum) at elevated temperatures. This electrophilic aromatic substitution reaction yields benzene-1,3-disulfonic acid. The meta-orientation is achieved by controlling the reaction conditions.
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Neutralization: The resulting sulfonic acid mixture is neutralized with a base, such as sodium hydroxide, to form the sodium salt of benzene-1,3-disulfonate.
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Alkali Fusion: The sodium salt is then fused with an excess of solid sodium hydroxide at high temperatures (typically >300 °C). In this nucleophilic aromatic substitution reaction, the sulfonate groups are displaced by hydroxyl groups.
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Acidification: The resulting disodium salt of resorcinol (sodium resorcinate) is dissolved in water and carefully acidified with a strong acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the resorcinol product.
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Purification: The crude resorcinol is then purified, typically by distillation or recrystallization, to yield a high-purity final product.
Caption: Workflow for the industrial synthesis of resorcinol.
Key Reactions of the Aromatic Ring
The high electron density of the resorcinol ring makes it exceptionally reactive towards electrophiles.
3.2.1. Electrophilic Aromatic Substitution
Resorcinol undergoes rapid substitution at the positions ortho and para to the hydroxyl groups (C2, C4, and C6). The C2 position is sterically hindered, so substitution primarily occurs at the C4 and C6 positions.
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Nitration: Reaction with nitric acid readily forms 2,4,6-trinitroresorcinol (styphnic acid), a powerful explosive.
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Halogenation: Aqueous bromine reacts instantly with resorcinol to precipitate 2,4,6-tribromoresorcinol. This reaction is so rapid and quantitative that it can be used for the analytical determination of resorcinol.
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Formylation (Gattermann and Houben-Hoesch Reactions): Resorcinol can be formylated to produce aldehydes, such as 2,4-dihydroxybenzaldehyde, which are valuable intermediates in the synthesis of pharmaceuticals and dyes.
3.2.2. Condensation Reactions
Resorcinol readily condenses with carbonyl compounds, a reaction that forms the basis of its use in adhesives and dye synthesis.
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Reaction with Phthalic Anhydride: When heated with phthalic anhydride in the presence of a dehydrating agent like zinc chloride, resorcinol undergoes a condensation reaction to form fluorescein, a widely used fluorescent dye. This reaction is a classic demonstration of its reactivity.
Caption: Synthesis pathway of Fluorescein from Resorcinol.
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Reaction with Formaldehyde: Resorcinol polymerizes with formaldehyde to create resorcinol-formaldehyde resins. These thermosetting polymers are known for their exceptional strength, durability, and waterproofing capabilities, making them critical components in high-performance adhesives, particularly for wood and rubber applications.
Applications in Research and Industry
The unique reactivity of resorcinol translates into a wide range of applications across multiple sectors.
Pharmaceutical and Medicinal Chemistry
Resorcinol serves as a key starting material for the synthesis of several active pharmaceutical ingredients (APIs).
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Antiseptic and Keratolytic Agent: Resorcinol itself exhibits antiseptic, disinfectant, and keratolytic properties. It is used in topical dermatological preparations to treat conditions like acne, eczema, and psoriasis by helping to break down rough, scaly, or hardened skin.
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Synthesis of APIs: It is a precursor for drugs such as amsalog (an anticancer agent), and various other compounds with applications in endocrinology and infectious diseases. Its structural motif is present in numerous biologically active molecules.
Polymer and Adhesive Industry
This is one of the largest markets for resorcinol.
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Resorcinol-Formaldehyde (RF) Resins: As mentioned, RF resins are high-performance adhesives used in demanding applications. They are essential for producing laminated wood beams, marine-grade plywood, and for bonding rubber to the reinforcing fibers in tires.
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UV Stabilizers: Resorcinol derivatives, such as 4,6-dibenzoylresorcinol, are used as ultraviolet (UV) absorbers to protect plastics and other materials from degradation by sunlight.
Analytical Chemistry
Resorcinol is used as a chemical reagent in several classical analytical tests.
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Seliwanoff's Test: This test uses a resorcinol-based reagent to distinguish between aldose and ketose sugars. Ketoses react more rapidly to produce a deep cherry-red color.
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Colorimetric Analysis: Resorcinol reacts with various analytes to produce colored compounds, which can be measured spectrophotometrically for quantitative analysis.
Toxicology and Safety Profile
While highly useful, resorcinol is not without hazards and must be handled with appropriate care.
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Acute Toxicity: Resorcinol is harmful if swallowed or absorbed through the skin. It can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.
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Skin and Eye Irritation: It is a skin and eye irritant. Prolonged or repeated skin contact can lead to dermatitis and skin sensitization.
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Endocrine Disruption: There is evidence to suggest that resorcinol can act as an endocrine disruptor, particularly affecting thyroid function. This has led to regulatory scrutiny and restrictions on its use in certain consumer products, especially cosmetics.
Due to these concerns, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn when handling resorcinol. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
Resorcinol is a classic example of a simple organic molecule whose specific structural arrangement—the meta-positioning of two hydroxyl groups—gives rise to a rich and versatile chemical reactivity. This reactivity has been expertly harnessed to produce a vast array of essential products, from life-saving pharmaceuticals and powerful antiseptics to high-strength adhesives that ensure structural integrity in demanding applications. For the research and drug development professional, a thorough understanding of resorcinol's properties, reaction mechanisms, and safety profile is indispensable. It remains a foundational building block in the chemist's toolkit, and its continued application in novel material science and medicinal chemistry underscores its enduring importance.
References
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Webb, L. E. (2018). Fluorescein. In Chemistry World. Retrieved from [Link]
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American Chemistry Council. (n.d.). Comments of the Resorcinol Task Group on the Draft Toxicological Profile for Resorcinol. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards: Resorcinol. Retrieved from [Link]
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